molecular formula C22H10Br4 B12599596 Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]- CAS No. 625389-87-9

Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-

Cat. No.: B12599596
CAS No.: 625389-87-9
M. Wt: 593.9 g/mol
InChI Key: ZZARREWRZAPGHG-UHFFFAOYSA-N
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Description

The compound "Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-" is a brominated aromatic hydrocarbon featuring ethynyl-linked bromophenyl substituents. Key properties such as crystal packing, halogen bonding, and thermal behavior are heavily influenced by its bromine substituents and ethynyl linkages, which facilitate extended conjugation and intermolecular interactions .

Properties

CAS No.

625389-87-9

Molecular Formula

C22H10Br4

Molecular Weight

593.9 g/mol

IUPAC Name

1,4-dibromo-2,5-bis[2-(2-bromophenyl)ethynyl]benzene

InChI

InChI=1S/C22H10Br4/c23-19-7-3-1-5-15(19)9-11-17-13-22(26)18(14-21(17)25)12-10-16-6-2-4-8-20(16)24/h1-8,13-14H

InChI Key

ZZARREWRZAPGHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC(=C(C=C2Br)C#CC3=CC=CC=C3Br)Br)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]- exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of reactive bromine and ethynyl groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the alteration of molecular structures .

Comparison with Similar Compounds

1,4-Dibromo-2,5-bis(bromomethyl)benzene (Polymorphs I and II)

Structural and Thermal Properties :

  • Crystal Systems: Form I: Triclinic (P1̄), with Br⋯Br "type 2" halogen bonds (3.97–4.05 Å) forming layered structures . Form II: Monoclinic (P21/c), denser packing with Br⋯Br contacts (similar distances) but distinct layer orientations .
  • Thermal Behavior :
    • Form I : Higher melting point (Tₚ = 159.1°C) but lower enthalpy of fusion (ΔHₖᵤₛ = 27.0 kJ/mol) .
    • Form II : Lower melting point (Tₚ = 155.7°C) but higher ΔHₖᵤₛ = 32.1–33.1 kJ/mol .
    • Thermodynamic Transition : ~135°C, with Form II stable below and Form I above this temperature .

1,4-Dibromo-2,5-bis(hexyloxy)benzene (CAS 128424-36-2)

  • Structure : Alkoxy substituents (hexyloxy) replace bromomethyl/ethynyl groups.
  • Properties :
    • Lower melting point expected due to flexible alkoxy chains reducing crystal packing efficiency.
    • Increased hydrophobicity compared to brominated analogs, affecting solubility in polar solvents .
  • Interactions : Weaker Br⋯Br interactions dominate in brominated derivatives, whereas alkoxy compounds rely on van der Waals forces and C–H⋯Br contacts .

1,4-Dibromo-2,5-diethylbenzene (CAS 40787-48-2)

  • Properties: Likely lower melting point than bromomethyl/ethynyl derivatives due to weaker intermolecular forces. Limited halogen bonding, relying on C–H⋯Br and van der Waals interactions .

1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives

  • Structure : Phenylalkoxy substituents enable π-π stacking and C–Br⋯arene interactions.
  • Properties :
    • Enhanced thermal stability compared to alkyl derivatives due to aromatic stacking.
    • Br⋯Br interactions less prominent than in ethynyl/bromomethyl analogs, altering solid-state packing .

1,4-Dibromo-2-methylbenzene (CAS 615-59-8)

  • Structure : Single methyl group reduces bromine density.
  • Properties :
    • Lower melting point due to reduced halogen bonding.
    • Dominated by C–H⋯Br interactions rather than Br⋯Br contacts .

Research Implications

  • Halogen Bonding : Bromine-rich derivatives exhibit strong Br⋯Br interactions, critical for thermal stability and polymorphism .
  • Substituent Effects : Ethynyl groups enhance rigidity and conjugation, while alkoxy/alkyl groups reduce melting points and alter solubility .
  • Applications : Brominated aromatics are valuable in materials science (e.g., flame retardants) and pharmaceuticals, where controlled polymorphism is essential .

Biological Activity

Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]- (CAS Number: 625389-87-9) is a complex organic compound with significant biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Structure

  • Molecular Formula: C22H10Br4
  • Molecular Weight: 593.931 g/mol
  • LogP (Partition Coefficient): 7.536

The compound features a dibromobenzene core with two ethynyl groups substituted by bromophenyl moieties, which significantly influence its reactivity and biological interactions.

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Anticancer Properties

Research has indicated that benzene derivatives, including 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-, exhibit potent anticancer properties. A study highlighted that compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the derivative synthesized via the Suzuki-Miyaura coupling reaction showed effective inhibition of cancer cell proliferation with IC50 values in the low micromolar range .

Antibacterial Activity

The antibacterial activity of this compound has also been explored. In vitro studies have shown that derivatives containing bromophenyl and ethynyl groups can inhibit the growth of both Gram-positive and Gram-negative bacteria. The agar-well diffusion method revealed zones of inhibition against strains like Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent .

Case Study 1: Anticancer Efficacy

A recent investigation assessed the anticancer efficacy of compounds derived from benzene with ethynyl substituents. The study employed various cancer cell lines and reported that certain derivatives exhibited over 70% inhibition of cell viability at concentrations below 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Antibacterial Activity Assessment

Another study focused on evaluating the antibacterial properties of related compounds against Staphylococcus aureus and Pseudomonas aeruginosa. The results demonstrated that modifications to the bromophenyl groups significantly enhanced antibacterial potency, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for some derivatives .

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